molecular formula C7H16N4O2 B2575939 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea CAS No. 1368713-55-6

3-Amino-1-[2-(morpholin-4-yl)ethyl]urea

Cat. No.: B2575939
CAS No.: 1368713-55-6
M. Wt: 188.231
InChI Key: ITSYZTIDOHJCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-[2-(morpholin-4-yl)ethyl]urea is a chemical compound characterized by the presence of an amino group, a morpholine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea typically involves the reaction of 2-(morpholin-4-yl)ethylamine with an isocyanate or a carbodiimide. One common method is to react 2-(morpholin-4-yl)ethylamine with urea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as metal oxides, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(morpholin-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with proteins and enzymes makes it useful in studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could be relevant in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which 3-Amino-1-[2-(morpholin-4-yl)ethyl]urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-[2-(morpholin-4-yl)ethyl]thiourea: Similar in structure but contains a thiourea moiety instead of a urea moiety.

    3-{[2-(morpholin-4-yl)ethyl]amino}propanenitrile: Contains a nitrile group instead of a urea moiety.

Uniqueness

3-Amino-1-[2-(morpholin-4-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required, such as in enzyme inhibition studies and the development of specialized materials.

Properties

IUPAC Name

1-amino-3-(2-morpholin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-10-7(12)9-1-2-11-3-5-13-6-4-11/h1-6,8H2,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSYZTIDOHJCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.